Gefitinib-d8

描述

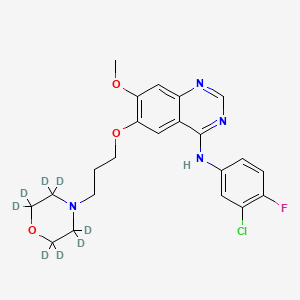

The exact mass of the compound N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propoxy]quinazolin-4-amine is 454.2023105 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propoxy]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)/i6D2,7D2,9D2,10D2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGALLCVXEZPNRQ-IHGLQNJRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(C(N1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)OC)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClFN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678648 |

Source

|

| Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-{3-[(~2~H_8_)morpholin-4-yl]propoxy}quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857091-32-8 |

Source

|

| Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-{3-[(~2~H_8_)morpholin-4-yl]propoxy}quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Gefitinib-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Gefitinib-d8, a deuterated analog of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the preparation and characterization of this important internal standard for pharmacokinetic and metabolic studies.

Introduction to Gefitinib and its Deuterated Analog

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, which is a key component of signaling pathways that regulate cell growth and proliferation.[1] By blocking these pathways, Gefitinib can inhibit the growth of cancer cells that overexpress EGFR, particularly in non-small cell lung cancer (NSCLC).[2]

This compound is a stable isotope-labeled version of Gefitinib, where eight hydrogen atoms on the morpholine (B109124) ring are replaced with deuterium (B1214612). This isotopic substitution makes this compound an ideal internal standard for quantitative bioanalytical assays using mass spectrometry, as it is chemically identical to Gefitinib but has a distinct molecular weight.

Synthesis of this compound

The synthesis of this compound can be adapted from established synthetic routes for Gefitinib. A common strategy involves the coupling of a deuterated morpholine-containing side chain with the quinazoline (B50416) core.

Synthesis of the Deuterated Precursor: 4-(3-Chloropropyl)morpholine-d8

A key intermediate in the synthesis of this compound is 4-(3-chloropropyl)morpholine-d8. This can be prepared by the reaction of morpholine-d8 with 1-bromo-3-chloropropane (B140262).

Experimental Protocol: Synthesis of 4-(3-Chloropropyl)morpholine-d8

-

To a solution of 1-bromo-3-chloropropane (1.0 eq) in an appropriate solvent such as toluene, add morpholine-d8 (2.0 eq) slowly at room temperature.[3]

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and filter to remove the morpholine hydrobromide salt.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 4-(3-chloropropyl)morpholine-d8 as a colorless oil.

Final Assembly of this compound

The final step in the synthesis of this compound involves the alkylation of the phenolic hydroxyl group of the quinazoline core with the prepared 4-(3-chloropropyl)morpholine-d8.

Experimental Protocol: Synthesis of this compound

-

Dissolve the quinazoline intermediate, 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-hydroxyquinazoline, in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K₂CO₃), to the solution and stir for a short period to form the phenoxide.

-

Add 4-(3-chloropropyl)morpholine-d8 to the reaction mixture.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to yield the final product.

Synthesis Workflow Diagram

Caption: A simplified workflow for the synthesis of this compound.

Isotopic Purity Determination

The isotopic purity of this compound is a critical parameter that defines its quality as an internal standard. It is essential to determine the distribution of isotopologues (molecules with different numbers of deuterium atoms) and the overall isotopic enrichment. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.

Mass Spectrometry Analysis

HRMS is a powerful tool for determining the isotopic distribution of a deuterated compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue can be quantified.

Experimental Protocol: Isotopic Purity by HRMS

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as acetonitrile (B52724) or methanol.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample directly or inject it into an LC-MS system. Acquire the full scan mass spectrum in the positive ion mode, focusing on the m/z range of the expected molecular ions of Gefitinib and its isotopologues.

-

Data Analysis:

-

Identify the monoisotopic peak of the unlabeled Gefitinib (d0) and the corresponding peaks for the deuterated isotopologues (d1 to d8).

-

Integrate the peak area for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues.

-

The isotopic purity is often reported as the percentage of the desired d8 isotopologue.

-

Table 1: Hypothetical Isotopic Distribution Data for this compound from HRMS

| Isotopologue | Relative Abundance (%) |

| d0 | 0.1 |

| d1 | 0.2 |

| d2 | 0.4 |

| d3 | 0.8 |

| d4 | 1.5 |

| d5 | 3.0 |

| d6 | 8.0 |

| d7 | 20.0 |

| d8 | 66.0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ²H NMR are complementary techniques for assessing isotopic purity. ¹H NMR can be used to determine the degree of deuteration at specific sites by observing the reduction in the integral of the corresponding proton signals. ²H NMR directly detects the deuterium nuclei, confirming the positions of deuteration.

Experimental Protocol: Isotopic Purity by ¹H NMR

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum.

-

Data Analysis:

-

Identify the proton signals corresponding to the morpholine ring.

-

Compare the integration of the residual proton signals on the morpholine ring to the integration of a well-resolved, non-deuterated proton signal in the molecule (e.g., a proton on the quinazoline or phenyl ring).

-

The percentage of deuteration at each site can be calculated from the reduction in the integral value.

-

Table 2: Hypothetical ¹H NMR Data for Isotopic Purity of this compound

| Proton Signal | Chemical Shift (ppm) | Integration (Unlabeled) | Integration (this compound) | % Deuteration |

| Morpholine (-CH₂-N-) | ~2.4 | 4H | 0.08H | 98% |

| Morpholine (-CH₂-O-) | ~3.6 | 4H | 0.08H | 98% |

Gefitinib's Mechanism of Action: EGFR Signaling Pathway

Gefitinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and autophosphorylates its intracellular tyrosine residues.[2] This phosphorylation event triggers the activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[2] Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling.[2]

EGFR Signaling Pathway and Inhibition by Gefitinib

Caption: EGFR signaling pathway and its inhibition by Gefitinib.

Conclusion

This technical guide has outlined the key aspects of the synthesis and isotopic purity analysis of this compound. The provided experimental protocols and data interpretation strategies offer a framework for the successful preparation and characterization of this essential tool for pharmaceutical research and development. A thorough understanding of these technical details is crucial for ensuring the quality and reliability of data generated using this compound as an internal standard.

References

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Gefitinib-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Gefitinib-d8, a deuterated analog of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the preparation and characterization of this important internal standard for pharmacokinetic and metabolic studies.

Introduction to Gefitinib and its Deuterated Analog

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, which is a key component of signaling pathways that regulate cell growth and proliferation.[1] By blocking these pathways, Gefitinib can inhibit the growth of cancer cells that overexpress EGFR, particularly in non-small cell lung cancer (NSCLC).[2]

This compound is a stable isotope-labeled version of Gefitinib, where eight hydrogen atoms on the morpholine ring are replaced with deuterium. This isotopic substitution makes this compound an ideal internal standard for quantitative bioanalytical assays using mass spectrometry, as it is chemically identical to Gefitinib but has a distinct molecular weight.

Synthesis of this compound

The synthesis of this compound can be adapted from established synthetic routes for Gefitinib. A common strategy involves the coupling of a deuterated morpholine-containing side chain with the quinazoline core.

Synthesis of the Deuterated Precursor: 4-(3-Chloropropyl)morpholine-d8

A key intermediate in the synthesis of this compound is 4-(3-chloropropyl)morpholine-d8. This can be prepared by the reaction of morpholine-d8 with 1-bromo-3-chloropropane.

Experimental Protocol: Synthesis of 4-(3-Chloropropyl)morpholine-d8

-

To a solution of 1-bromo-3-chloropropane (1.0 eq) in an appropriate solvent such as toluene, add morpholine-d8 (2.0 eq) slowly at room temperature.[3]

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and filter to remove the morpholine hydrobromide salt.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 4-(3-chloropropyl)morpholine-d8 as a colorless oil.

Final Assembly of this compound

The final step in the synthesis of this compound involves the alkylation of the phenolic hydroxyl group of the quinazoline core with the prepared 4-(3-chloropropyl)morpholine-d8.

Experimental Protocol: Synthesis of this compound

-

Dissolve the quinazoline intermediate, 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-hydroxyquinazoline, in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K₂CO₃), to the solution and stir for a short period to form the phenoxide.

-

Add 4-(3-chloropropyl)morpholine-d8 to the reaction mixture.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

Synthesis Workflow Diagram

Caption: A simplified workflow for the synthesis of this compound.

Isotopic Purity Determination

The isotopic purity of this compound is a critical parameter that defines its quality as an internal standard. It is essential to determine the distribution of isotopologues (molecules with different numbers of deuterium atoms) and the overall isotopic enrichment. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.

Mass Spectrometry Analysis

HRMS is a powerful tool for determining the isotopic distribution of a deuterated compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue can be quantified.

Experimental Protocol: Isotopic Purity by HRMS

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as acetonitrile or methanol.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample directly or inject it into an LC-MS system. Acquire the full scan mass spectrum in the positive ion mode, focusing on the m/z range of the expected molecular ions of Gefitinib and its isotopologues.

-

Data Analysis:

-

Identify the monoisotopic peak of the unlabeled Gefitinib (d0) and the corresponding peaks for the deuterated isotopologues (d1 to d8).

-

Integrate the peak area for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues.

-

The isotopic purity is often reported as the percentage of the desired d8 isotopologue.

-

Table 1: Hypothetical Isotopic Distribution Data for this compound from HRMS

| Isotopologue | Relative Abundance (%) |

| d0 | 0.1 |

| d1 | 0.2 |

| d2 | 0.4 |

| d3 | 0.8 |

| d4 | 1.5 |

| d5 | 3.0 |

| d6 | 8.0 |

| d7 | 20.0 |

| d8 | 66.0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ²H NMR are complementary techniques for assessing isotopic purity. ¹H NMR can be used to determine the degree of deuteration at specific sites by observing the reduction in the integral of the corresponding proton signals. ²H NMR directly detects the deuterium nuclei, confirming the positions of deuteration.

Experimental Protocol: Isotopic Purity by ¹H NMR

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum.

-

Data Analysis:

-

Identify the proton signals corresponding to the morpholine ring.

-

Compare the integration of the residual proton signals on the morpholine ring to the integration of a well-resolved, non-deuterated proton signal in the molecule (e.g., a proton on the quinazoline or phenyl ring).

-

The percentage of deuteration at each site can be calculated from the reduction in the integral value.

-

Table 2: Hypothetical ¹H NMR Data for Isotopic Purity of this compound

| Proton Signal | Chemical Shift (ppm) | Integration (Unlabeled) | Integration (this compound) | % Deuteration |

| Morpholine (-CH₂-N-) | ~2.4 | 4H | 0.08H | 98% |

| Morpholine (-CH₂-O-) | ~3.6 | 4H | 0.08H | 98% |

Gefitinib's Mechanism of Action: EGFR Signaling Pathway

Gefitinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and autophosphorylates its intracellular tyrosine residues.[2] This phosphorylation event triggers the activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[2] Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling.[2]

EGFR Signaling Pathway and Inhibition by Gefitinib

Caption: EGFR signaling pathway and its inhibition by Gefitinib.

Conclusion

This technical guide has outlined the key aspects of the synthesis and isotopic purity analysis of this compound. The provided experimental protocols and data interpretation strategies offer a framework for the successful preparation and characterization of this essential tool for pharmaceutical research and development. A thorough understanding of these technical details is crucial for ensuring the quality and reliability of data generated using this compound as an internal standard.

References

The Role of Gefitinib-d8 as an Internal Standard: A Technical Guide to Bioanalytical Quantification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Gefitinib-d8 as an internal standard in the bioanalytical quantification of Gefitinib (B1684475). It delves into the core principles of internal standardization in mass spectrometry, the pharmacological action of Gefitinib, and detailed experimental protocols for its accurate measurement in biological matrices.

Introduction: The Imperative of Precision in Bioanalysis

In drug development and clinical research, the accurate quantification of therapeutic agents in biological samples is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and selectivity.[1] However, the accuracy and precision of LC-MS/MS can be influenced by various factors, including sample extraction efficiency, matrix effects, and instrument variability.[2] To mitigate these variables, an internal standard (IS) is employed.[3] An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer.[4] Stable isotope-labeled (SIL) compounds, such as this compound, are considered the most suitable internal standards for quantitative bioanalysis.[1][4]

Gefitinib: Mechanism of Action as a Targeted Cancer Therapy

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[5][6] EGFR is a transmembrane receptor that, upon binding to ligands like epidermal growth factor (EGF), dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[2][7] This phosphorylation event triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[2][7][8] In certain cancers, particularly non-small cell lung cancer (NSCLC), EGFR is often overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[5][6] Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and blocking the downstream signaling cascades, thereby inducing apoptosis in cancer cells.[6][7][8]

The EGFR Signaling Pathway and Gefitinib's Point of Intervention

The following diagram illustrates the EGFR signaling pathway and the inhibitory action of Gefitinib.

This compound as an Internal Standard: The Core Mechanism

This compound is a deuterated analog of Gefitinib, where eight hydrogen atoms are replaced by deuterium (B1214612) atoms. This isotopic substitution results in a molecule with a higher mass, allowing it to be distinguished from the unlabeled Gefitinib by a mass spectrometer. However, the physicochemical properties of this compound are nearly identical to those of Gefitinib.[9] This similarity is crucial for its function as an internal standard.

When a known amount of this compound is added to a biological sample at the beginning of the analytical workflow, it experiences the same experimental variations as the endogenous Gefitinib.[6] These variations can include:

-

Sample Preparation: Losses during protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Chromatographic Separation: Variations in retention time.

-

Mass Spectrometric Detection: Ion suppression or enhancement due to matrix effects.[10]

By measuring the ratio of the peak area of Gefitinib to the peak area of this compound, these variations can be normalized, leading to a more accurate and precise quantification of Gefitinib in the sample.[3]

Bioanalytical Workflow Using an Internal Standard

The following diagram outlines the typical workflow for a bioanalytical method employing an internal standard.

Experimental Protocol: Quantification of Gefitinib in Human Plasma

This section provides a detailed methodology for the quantification of Gefitinib in human plasma using this compound as an internal standard, adapted from published LC-MS/MS methods.[11][12]

Materials and Reagents

-

Gefitinib reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (drug-free)

-

Water (deionized)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Gefitinib and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Gefitinib stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in 50% methanol.

Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the this compound internal standard working solution in acetonitrile.

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge the samples at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.35 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | Isocratic: 65% B |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Gefitinib) | m/z 447.2 → 128.2 |

| MRM Transition (this compound) | m/z 455.2 → 136.0 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Method Validation and Data Presentation

A bioanalytical method must be validated to ensure its reliability. The following tables summarize typical validation parameters for the quantification of Gefitinib using a deuterated internal standard.

Table 3: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Gefitinib | 0.5 - 1000 | ≥ 0.99 | 0.5 |

Data synthesized from multiple sources.[11][13]

Table 4: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 1.5 | < 10 | 95 - 105 | < 10 | 95 - 105 |

| Medium | 150 | < 10 | 95 - 105 | < 10 | 95 - 105 |

| High | 800 | < 10 | 95 - 105 | < 10 | 95 - 105 |

Data synthesized from multiple sources.[11][14]

Table 5: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Gefitinib | 86 - 105 | No significant effect |

| This compound | 86 - 105 | No significant effect |

Data based on published findings.[11]

Conclusion

This compound serves as an exemplary internal standard for the bioanalytical quantification of Gefitinib. Its mechanism of action lies in its ability to mimic the behavior of the unlabeled analyte throughout the analytical process, thereby compensating for experimental variability. The use of a deuterated internal standard, coupled with a validated LC-MS/MS method, ensures the generation of accurate and precise pharmacokinetic data, which is essential for the successful development and clinical application of targeted therapies like Gefitinib. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to implement robust bioanalytical assays for Gefitinib and similar therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 5. researchgate.net [researchgate.net]

- 6. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. waters.com [waters.com]

- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and validation of an HPLC-MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma samples, using one assay run - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and validation of a method for gefitinib quantification in dried blood spots using liquid chromatography-tandem mass spectrometry: Application to finger-prick clinical blood samples of patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Gefitinib-d8 as an Internal Standard: A Technical Guide to Bioanalytical Quantification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Gefitinib-d8 as an internal standard in the bioanalytical quantification of Gefitinib. It delves into the core principles of internal standardization in mass spectrometry, the pharmacological action of Gefitinib, and detailed experimental protocols for its accurate measurement in biological matrices.

Introduction: The Imperative of Precision in Bioanalysis

In drug development and clinical research, the accurate quantification of therapeutic agents in biological samples is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and selectivity.[1] However, the accuracy and precision of LC-MS/MS can be influenced by various factors, including sample extraction efficiency, matrix effects, and instrument variability.[2] To mitigate these variables, an internal standard (IS) is employed.[3] An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer.[4] Stable isotope-labeled (SIL) compounds, such as this compound, are considered the most suitable internal standards for quantitative bioanalysis.[1][4]

Gefitinib: Mechanism of Action as a Targeted Cancer Therapy

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[5][6] EGFR is a transmembrane receptor that, upon binding to ligands like epidermal growth factor (EGF), dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[2][7] This phosphorylation event triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[2][7][8] In certain cancers, particularly non-small cell lung cancer (NSCLC), EGFR is often overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[5][6] Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and blocking the downstream signaling cascades, thereby inducing apoptosis in cancer cells.[6][7][8]

The EGFR Signaling Pathway and Gefitinib's Point of Intervention

The following diagram illustrates the EGFR signaling pathway and the inhibitory action of Gefitinib.

This compound as an Internal Standard: The Core Mechanism

This compound is a deuterated analog of Gefitinib, where eight hydrogen atoms are replaced by deuterium atoms. This isotopic substitution results in a molecule with a higher mass, allowing it to be distinguished from the unlabeled Gefitinib by a mass spectrometer. However, the physicochemical properties of this compound are nearly identical to those of Gefitinib.[9] This similarity is crucial for its function as an internal standard.

When a known amount of this compound is added to a biological sample at the beginning of the analytical workflow, it experiences the same experimental variations as the endogenous Gefitinib.[6] These variations can include:

-

Sample Preparation: Losses during protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Chromatographic Separation: Variations in retention time.

-

Mass Spectrometric Detection: Ion suppression or enhancement due to matrix effects.[10]

By measuring the ratio of the peak area of Gefitinib to the peak area of this compound, these variations can be normalized, leading to a more accurate and precise quantification of Gefitinib in the sample.[3]

Bioanalytical Workflow Using an Internal Standard

The following diagram outlines the typical workflow for a bioanalytical method employing an internal standard.

Experimental Protocol: Quantification of Gefitinib in Human Plasma

This section provides a detailed methodology for the quantification of Gefitinib in human plasma using this compound as an internal standard, adapted from published LC-MS/MS methods.[11][12]

Materials and Reagents

-

Gefitinib reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (drug-free)

-

Water (deionized)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Gefitinib and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Gefitinib stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in 50% methanol.

Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the this compound internal standard working solution in acetonitrile.

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge the samples at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.35 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | Isocratic: 65% B |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Gefitinib) | m/z 447.2 → 128.2 |

| MRM Transition (this compound) | m/z 455.2 → 136.0 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Method Validation and Data Presentation

A bioanalytical method must be validated to ensure its reliability. The following tables summarize typical validation parameters for the quantification of Gefitinib using a deuterated internal standard.

Table 3: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Gefitinib | 0.5 - 1000 | ≥ 0.99 | 0.5 |

Data synthesized from multiple sources.[11][13]

Table 4: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 1.5 | < 10 | 95 - 105 | < 10 | 95 - 105 |

| Medium | 150 | < 10 | 95 - 105 | < 10 | 95 - 105 |

| High | 800 | < 10 | 95 - 105 | < 10 | 95 - 105 |

Data synthesized from multiple sources.[11][14]

Table 5: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Gefitinib | 86 - 105 | No significant effect |

| This compound | 86 - 105 | No significant effect |

Data based on published findings.[11]

Conclusion

This compound serves as an exemplary internal standard for the bioanalytical quantification of Gefitinib. Its mechanism of action lies in its ability to mimic the behavior of the unlabeled analyte throughout the analytical process, thereby compensating for experimental variability. The use of a deuterated internal standard, coupled with a validated LC-MS/MS method, ensures the generation of accurate and precise pharmacokinetic data, which is essential for the successful development and clinical application of targeted therapies like Gefitinib. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to implement robust bioanalytical assays for Gefitinib and similar therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 5. researchgate.net [researchgate.net]

- 6. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. waters.com [waters.com]

- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and validation of an HPLC-MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma samples, using one assay run - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and validation of a method for gefitinib quantification in dried blood spots using liquid chromatography-tandem mass spectrometry: Application to finger-prick clinical blood samples of patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Quality Control and Certification of Gefitinib-d8

For researchers and drug development professionals, ensuring the quality and purity of active pharmaceutical ingredients and their isotopically labeled internal standards is paramount. This technical guide provides an in-depth overview of the Certificate of Analysis (CoA) and quality control methodologies for Gefitinib-d8, a deuterated analog of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib (B1684475).

Certificate of Analysis: A Summary of Quality

The Certificate of Analysis for this compound serves as a formal document certifying that the material meets its predetermined specifications. Below is a comprehensive summary of the typical data presented in a CoA for this compound.

Physicochemical Properties

| Parameter | Specification |

| Chemical Name | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy-d8]quinazolin-4-amine |

| CAS Number | 857091-32-8[1] |

| Molecular Formula | C22H16D8ClFN4O3[1] |

| Molecular Weight | 454.95 g/mol [1] |

| Appearance | A solid[1] |

| Storage | Store at -20°C[1] |

Analytical Data

| Test | Method | Acceptance Criteria |

| Identification by ¹H-NMR | Nuclear Magnetic Resonance Spectroscopy | Consistent with the structure of this compound |

| Identification by MS | Mass Spectrometry | Consistent with the molecular weight of this compound |

| Purity by HPLC | High-Performance Liquid Chromatography | ≥98.00%[1] |

| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium incorporation |

| Residual Solvents | Gas Chromatography (GC) | Meets USP <467> requirements |

| Loss on Drying | Thermogravimetric Analysis (TGA) | ≤1.0% |

Key Experimental Protocols in Quality Control

Detailed and validated analytical methods are crucial for the accurate assessment of this compound quality. The following sections outline the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is employed to determine the purity of this compound and to identify and quantify any related substances or impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: X-Terra RP18, 50 mm x 2.1 mm, 3.5 µm particle size.[2][3]

-

Mobile Phase: Acetonitrile and water (65:35, v/v) with 0.1% formic acid.[2][3]

-

Detection Wavelength: 332 nm.

-

Injection Volume: 10 µL.

-

Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The retention time and peak area of the main peak corresponding to this compound are recorded. Purity is calculated by dividing the area of the main peak by the total area of all peaks.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful technique used to confirm the identity of this compound by determining its molecular weight and to assess its isotopic purity.

-

Instrumentation: A triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

-

Ionization Mode: Positive electrospray ionization (ESI+).[2]

-

Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed m/z should correspond to the calculated molecular weight of this compound.

-

Procedure for Isotopic Purity: The relative intensities of the peaks corresponding to the deuterated and non-deuterated forms of Gefitinib are measured. The isotopic purity is calculated based on the ratio of these intensities.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is utilized to confirm the chemical structure of this compound. The absence of signals in the regions corresponding to the deuterated positions confirms the successful isotopic labeling.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

-

Procedure: A small amount of the this compound sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the observed peaks are compared to a reference spectrum or the expected chemical structure to confirm its identity.

Visualizing Key Processes and Pathways

To further elucidate the quality control workflow and the mechanism of action of Gefitinib, the following diagrams are provided.

Caption: Quality Control Workflow for this compound.

Gefitinib is an inhibitor of the EGFR signaling pathway, which is often dysregulated in cancer.[4][5][6] The following diagram illustrates this pathway.

Caption: EGFR Signaling Pathway and the inhibitory action of Gefitinib.

References

- 1. file.glpbio.com [file.glpbio.com]

- 2. researchgate.net [researchgate.net]

- 3. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

A Deep Dive into the Quality Control and Certification of Gefitinib-d8

For researchers and drug development professionals, ensuring the quality and purity of active pharmaceutical ingredients and their isotopically labeled internal standards is paramount. This technical guide provides an in-depth overview of the Certificate of Analysis (CoA) and quality control methodologies for Gefitinib-d8, a deuterated analog of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib.

Certificate of Analysis: A Summary of Quality

The Certificate of Analysis for this compound serves as a formal document certifying that the material meets its predetermined specifications. Below is a comprehensive summary of the typical data presented in a CoA for this compound.

Physicochemical Properties

| Parameter | Specification |

| Chemical Name | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy-d8]quinazolin-4-amine |

| CAS Number | 857091-32-8[1] |

| Molecular Formula | C22H16D8ClFN4O3[1] |

| Molecular Weight | 454.95 g/mol [1] |

| Appearance | A solid[1] |

| Storage | Store at -20°C[1] |

Analytical Data

| Test | Method | Acceptance Criteria |

| Identification by ¹H-NMR | Nuclear Magnetic Resonance Spectroscopy | Consistent with the structure of this compound |

| Identification by MS | Mass Spectrometry | Consistent with the molecular weight of this compound |

| Purity by HPLC | High-Performance Liquid Chromatography | ≥98.00%[1] |

| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium incorporation |

| Residual Solvents | Gas Chromatography (GC) | Meets USP <467> requirements |

| Loss on Drying | Thermogravimetric Analysis (TGA) | ≤1.0% |

Key Experimental Protocols in Quality Control

Detailed and validated analytical methods are crucial for the accurate assessment of this compound quality. The following sections outline the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is employed to determine the purity of this compound and to identify and quantify any related substances or impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: X-Terra RP18, 50 mm x 2.1 mm, 3.5 µm particle size.[2][3]

-

Mobile Phase: Acetonitrile and water (65:35, v/v) with 0.1% formic acid.[2][3]

-

Detection Wavelength: 332 nm.

-

Injection Volume: 10 µL.

-

Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The retention time and peak area of the main peak corresponding to this compound are recorded. Purity is calculated by dividing the area of the main peak by the total area of all peaks.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful technique used to confirm the identity of this compound by determining its molecular weight and to assess its isotopic purity.

-

Instrumentation: A triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

-

Ionization Mode: Positive electrospray ionization (ESI+).[2]

-

Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed m/z should correspond to the calculated molecular weight of this compound.

-

Procedure for Isotopic Purity: The relative intensities of the peaks corresponding to the deuterated and non-deuterated forms of Gefitinib are measured. The isotopic purity is calculated based on the ratio of these intensities.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is utilized to confirm the chemical structure of this compound. The absence of signals in the regions corresponding to the deuterated positions confirms the successful isotopic labeling.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

-

Procedure: A small amount of the this compound sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the observed peaks are compared to a reference spectrum or the expected chemical structure to confirm its identity.

Visualizing Key Processes and Pathways

To further elucidate the quality control workflow and the mechanism of action of Gefitinib, the following diagrams are provided.

Caption: Quality Control Workflow for this compound.

Gefitinib is an inhibitor of the EGFR signaling pathway, which is often dysregulated in cancer.[4][5][6] The following diagram illustrates this pathway.

Caption: EGFR Signaling Pathway and the inhibitory action of Gefitinib.

References

- 1. file.glpbio.com [file.glpbio.com]

- 2. researchgate.net [researchgate.net]

- 3. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

Technical Guide: Solubility and Mechanism of Action of Gefitinib-d8

This technical guide provides an in-depth overview of the solubility of Gefitinib-d8 in various organic solvents, outlines experimental protocols for solubility determination, and illustrates its mechanism of action through a detailed signaling pathway diagram. This document is intended for researchers, scientists, and professionals in the field of drug development.

Note on Deuterated Form: The quantitative solubility data presented in this guide is for the non-deuterated form, Gefitinib. Deuteration is generally not expected to significantly alter the solubility profile in organic solvents; therefore, this data serves as a reliable proxy for this compound.

Quantitative Solubility Data

The solubility of Gefitinib in commonly used organic solvents is summarized in the table below. These values are essential for the preparation of stock solutions and for conducting various in vitro and in vivo studies.

| Organic Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |

| Dimethyl Sulfoxide (DMSO) | ~89 | ~199.14 | [1][2] |

| Dimethylformamide (DMF) | ~20 | ~44.75 | [3][4] |

| Methanol | ~20 | ~44.75 | [1] |

| Ethanol | ~4 | ~8.95 | [1] |

| Ethanol | ~0.3 | ~0.67 | [3][4] |

Molecular Weight of Gefitinib: 446.9 g/mol Molecular Weight of this compound: 454.95 g/mol

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is critical for its development and application in research. Below is a generalized protocol for determining the solubility of this compound in an organic solvent.

Protocol: Equilibrium Solubility Measurement

Objective: To determine the saturation solubility of this compound in a specific organic solvent.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent (e.g., DMSO, Ethanol)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Microcentrifuge

-

Calibrated micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of crystalline this compound to a known volume of the organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved particles remain after equilibration.

-

Equilibration: Tightly seal the vial and place it in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Continuous stirring or agitation is crucial.[5]

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid. This ensures a clear supernatant for analysis.

-

Sample Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with the same organic solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis spectroscopy).

-

Quantification:

-

Using HPLC-UV: Inject the diluted sample into an HPLC system. The concentration of this compound is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

-

Using UV-Vis Spectrophotometry: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for Gefitinib (approximately 331 nm).[6][7] The concentration is calculated using a standard curve.

-

-

Calculation: Calculate the original concentration in the supernatant, which represents the solubility of this compound in that solvent at the specified temperature.

Mechanism of Action and Signaling Pathway

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[8][9] EGFR is a transmembrane receptor that, upon binding to its ligands like epidermal growth factor (EGF), dimerizes and activates its intracellular tyrosine kinase domain. This leads to autophosphorylation of the receptor and the initiation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[9][10]

Gefitinib competitively binds to the ATP-binding site within the EGFR tyrosine kinase domain, thereby inhibiting its activity.[9][11] This blockade of EGFR autophosphorylation prevents the activation of downstream signaling pathways, ultimately leading to the inhibition of tumor cell growth and induction of apoptosis.[9][11]

The following diagram illustrates the EGFR signaling pathway and the inhibitory action of Gefitinib.

Caption: EGFR signaling pathway and the inhibitory effect of Gefitinib.

References

- 1. Gefitinib | CAS 184475-35-2 | EGFR Kinase inhibitor [stressmarq.com]

- 2. selleckchem.com [selleckchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Solid Dispersions of Gefitinib Prepared by Spray Drying with Improved Mucoadhesive and Drug Dissolution Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

Technical Guide: Solubility and Mechanism of Action of Gefitinib-d8

This technical guide provides an in-depth overview of the solubility of Gefitinib-d8 in various organic solvents, outlines experimental protocols for solubility determination, and illustrates its mechanism of action through a detailed signaling pathway diagram. This document is intended for researchers, scientists, and professionals in the field of drug development.

Note on Deuterated Form: The quantitative solubility data presented in this guide is for the non-deuterated form, Gefitinib. Deuteration is generally not expected to significantly alter the solubility profile in organic solvents; therefore, this data serves as a reliable proxy for this compound.

Quantitative Solubility Data

The solubility of Gefitinib in commonly used organic solvents is summarized in the table below. These values are essential for the preparation of stock solutions and for conducting various in vitro and in vivo studies.

| Organic Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |

| Dimethyl Sulfoxide (DMSO) | ~89 | ~199.14 | [1][2] |

| Dimethylformamide (DMF) | ~20 | ~44.75 | [3][4] |

| Methanol | ~20 | ~44.75 | [1] |

| Ethanol | ~4 | ~8.95 | [1] |

| Ethanol | ~0.3 | ~0.67 | [3][4] |

Molecular Weight of Gefitinib: 446.9 g/mol Molecular Weight of this compound: 454.95 g/mol

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is critical for its development and application in research. Below is a generalized protocol for determining the solubility of this compound in an organic solvent.

Protocol: Equilibrium Solubility Measurement

Objective: To determine the saturation solubility of this compound in a specific organic solvent.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent (e.g., DMSO, Ethanol)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Microcentrifuge

-

Calibrated micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of crystalline this compound to a known volume of the organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved particles remain after equilibration.

-

Equilibration: Tightly seal the vial and place it in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Continuous stirring or agitation is crucial.[5]

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid. This ensures a clear supernatant for analysis.

-

Sample Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with the same organic solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis spectroscopy).

-

Quantification:

-

Using HPLC-UV: Inject the diluted sample into an HPLC system. The concentration of this compound is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

-

Using UV-Vis Spectrophotometry: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for Gefitinib (approximately 331 nm).[6][7] The concentration is calculated using a standard curve.

-

-

Calculation: Calculate the original concentration in the supernatant, which represents the solubility of this compound in that solvent at the specified temperature.

Mechanism of Action and Signaling Pathway

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[8][9] EGFR is a transmembrane receptor that, upon binding to its ligands like epidermal growth factor (EGF), dimerizes and activates its intracellular tyrosine kinase domain. This leads to autophosphorylation of the receptor and the initiation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[9][10]

Gefitinib competitively binds to the ATP-binding site within the EGFR tyrosine kinase domain, thereby inhibiting its activity.[9][11] This blockade of EGFR autophosphorylation prevents the activation of downstream signaling pathways, ultimately leading to the inhibition of tumor cell growth and induction of apoptosis.[9][11]

The following diagram illustrates the EGFR signaling pathway and the inhibitory action of Gefitinib.

Caption: EGFR signaling pathway and the inhibitory effect of Gefitinib.

References

- 1. Gefitinib | CAS 184475-35-2 | EGFR Kinase inhibitor [stressmarq.com]

- 2. selleckchem.com [selleckchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Solid Dispersions of Gefitinib Prepared by Spray Drying with Improved Mucoadhesive and Drug Dissolution Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

Navigating the Stability and Storage of Gefitinib-d8: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Gefitinib-d8, a deuterated analog of the tyrosine kinase inhibitor Gefitinib (B1684475). Understanding the stability profile of this active pharmaceutical ingredient (API) is critical for ensuring its integrity, potency, and reliability in research and development applications. This document synthesizes available data on storage, stability in various conditions, and analytical methodologies for assessing its degradation.

Recommended Storage Conditions

The long-term stability of this compound is paramount for its use as a reference standard and in experimental settings. Based on supplier recommendations, the following storage conditions are advised to maintain its integrity over time.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration |

| Powder | -20°C | Up to 3 years[1] |

| 4°C | Up to 2 years[1] | |

| Stock Solution | -80°C | Up to 6 months[1][2] |

| -20°C | Up to 1 month[1][2] |

It is important to note that stock solutions should be stored in aliquots to prevent degradation from repeated freeze-thaw cycles.[2]

Solubility and Solution Stability

While specific stability data for this compound in various solvents is limited, information on the non-deuterated form, Gefitinib, provides a valuable reference point.

Table 2: Solubility and Solution Stability of Gefitinib

| Solvent | Solubility | Stability of Aqueous Solution |

| Ethanol | ~0.3 mg/mL[3] | Not Recommended for Storage > 1 day[3] |

| DMSO | ~20 mg/mL[3] | Not Recommended for Storage > 1 day[3] |

| Dimethyl formamide (B127407) (DMF) | ~20 mg/mL[3] | Not Recommended for Storage > 1 day[3] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[3] | Not Recommended for Storage > 1 day[3] |

For maximum solubility in aqueous buffers, it is recommended to first dissolve Gefitinib in DMSO and then dilute with the aqueous buffer of choice.[3]

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of this compound, robust analytical methods are necessary to detect and quantify any degradation products. The following protocols, developed for Gefitinib, are applicable for stability-indicating analysis of its deuterated analog.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated HPLC method is crucial for separating the parent drug from its degradation products.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Hypersil BDS C18 (100 mm x 4.6 mm, 5 µm)[4] |

| Mobile Phase | Acetonitrile and 1% w/v ammonium (B1175870) acetate (B1210297) in water (60:40)[5] |

| Flow Rate | 1.0 mL/min[4] |

| Column Temperature | 30°C[4] |

| Injection Volume | 10 µL[4] |

| Detector | Photodiode Array (PDA) at 248 nm[4] |

| Run Time | 8 minutes[4] |

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[4]

-

For analysis, dilute the stock solution with the mobile phase to a final concentration within the linear range of the method (e.g., 8–56 µg/mL).[5]

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways of a drug substance under various stress conditions.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies of this compound.

Protocols for Stress Conditions:

-

Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 2N hydrochloric acid and reflux for 30 minutes at 60°C. Dilute the resulting solution to obtain a concentration of 100 µg/mL for injection.[4]

-

Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 2N sodium hydroxide (B78521) and reflux for 30 minutes at 60°C. Dilute the resulting solution to obtain a concentration of 100 µg/mL for injection.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 20% hydrogen peroxide and reflux for 30 minutes at 60°C. Dilute the resulting solution to obtain a concentration of 100 µg/mL for injection.[4]

-

Thermal Degradation: Expose the solid drug substance and the stock solution to a temperature of 60°C for 24 hours.

-

Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (e.g., 254 nm) for 24 hours.

Mechanism of Action and Relevance of Stability

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] Its stability is crucial as any degradation could potentially alter its biological activity and lead to inaccurate experimental results.

EGFR Signaling Pathway and Gefitinib Inhibition

Caption: Simplified EGFR Signaling Pathway and the inhibitory action of Gefitinib.

Conclusion

The stability and proper storage of this compound are critical for its effective use in research and development. This guide provides a framework for its handling, storage, and stability assessment based on the best available data. While much of the detailed analytical and stability information is derived from studies on non-deuterated Gefitinib, these protocols offer a robust starting point for ensuring the quality and integrity of this compound. It is recommended that researchers validate these methods for their specific applications and matrices. Adherence to these guidelines will contribute to the generation of accurate and reproducible scientific data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards <i>in vitro</i> and <i>ex vivo</i> performance evaluation - Arabian Journal of Chemistry [arabjchem.org]

Navigating the Stability and Storage of Gefitinib-d8: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Gefitinib-d8, a deuterated analog of the tyrosine kinase inhibitor Gefitinib. Understanding the stability profile of this active pharmaceutical ingredient (API) is critical for ensuring its integrity, potency, and reliability in research and development applications. This document synthesizes available data on storage, stability in various conditions, and analytical methodologies for assessing its degradation.

Recommended Storage Conditions

The long-term stability of this compound is paramount for its use as a reference standard and in experimental settings. Based on supplier recommendations, the following storage conditions are advised to maintain its integrity over time.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration |

| Powder | -20°C | Up to 3 years[1] |

| 4°C | Up to 2 years[1] | |

| Stock Solution | -80°C | Up to 6 months[1][2] |

| -20°C | Up to 1 month[1][2] |

It is important to note that stock solutions should be stored in aliquots to prevent degradation from repeated freeze-thaw cycles.[2]

Solubility and Solution Stability

While specific stability data for this compound in various solvents is limited, information on the non-deuterated form, Gefitinib, provides a valuable reference point.

Table 2: Solubility and Solution Stability of Gefitinib

| Solvent | Solubility | Stability of Aqueous Solution |

| Ethanol | ~0.3 mg/mL[3] | Not Recommended for Storage > 1 day[3] |

| DMSO | ~20 mg/mL[3] | Not Recommended for Storage > 1 day[3] |

| Dimethyl formamide (DMF) | ~20 mg/mL[3] | Not Recommended for Storage > 1 day[3] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[3] | Not Recommended for Storage > 1 day[3] |

For maximum solubility in aqueous buffers, it is recommended to first dissolve Gefitinib in DMSO and then dilute with the aqueous buffer of choice.[3]

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of this compound, robust analytical methods are necessary to detect and quantify any degradation products. The following protocols, developed for Gefitinib, are applicable for stability-indicating analysis of its deuterated analog.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated HPLC method is crucial for separating the parent drug from its degradation products.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Hypersil BDS C18 (100 mm x 4.6 mm, 5 µm)[4] |

| Mobile Phase | Acetonitrile and 1% w/v ammonium acetate in water (60:40)[5] |

| Flow Rate | 1.0 mL/min[4] |

| Column Temperature | 30°C[4] |

| Injection Volume | 10 µL[4] |

| Detector | Photodiode Array (PDA) at 248 nm[4] |

| Run Time | 8 minutes[4] |

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[4]

-

For analysis, dilute the stock solution with the mobile phase to a final concentration within the linear range of the method (e.g., 8–56 µg/mL).[5]

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways of a drug substance under various stress conditions.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies of this compound.

Protocols for Stress Conditions:

-

Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 2N hydrochloric acid and reflux for 30 minutes at 60°C. Dilute the resulting solution to obtain a concentration of 100 µg/mL for injection.[4]

-

Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 2N sodium hydroxide and reflux for 30 minutes at 60°C. Dilute the resulting solution to obtain a concentration of 100 µg/mL for injection.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 20% hydrogen peroxide and reflux for 30 minutes at 60°C. Dilute the resulting solution to obtain a concentration of 100 µg/mL for injection.[4]

-

Thermal Degradation: Expose the solid drug substance and the stock solution to a temperature of 60°C for 24 hours.

-

Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (e.g., 254 nm) for 24 hours.

Mechanism of Action and Relevance of Stability

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] Its stability is crucial as any degradation could potentially alter its biological activity and lead to inaccurate experimental results.

EGFR Signaling Pathway and Gefitinib Inhibition

Caption: Simplified EGFR Signaling Pathway and the inhibitory action of Gefitinib.

Conclusion

The stability and proper storage of this compound are critical for its effective use in research and development. This guide provides a framework for its handling, storage, and stability assessment based on the best available data. While much of the detailed analytical and stability information is derived from studies on non-deuterated Gefitinib, these protocols offer a robust starting point for ensuring the quality and integrity of this compound. It is recommended that researchers validate these methods for their specific applications and matrices. Adherence to these guidelines will contribute to the generation of accurate and reproducible scientific data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards <i>in vitro</i> and <i>ex vivo</i> performance evaluation - Arabian Journal of Chemistry [arabjchem.org]

A Technical Guide to Gefitinib-d8: Supplier Information, Availability, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Gefitinib-d8, a deuterated analog of the potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib (B1684475). This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive information on its suppliers, availability, and core applications, with a focus on its use in pharmacokinetic and bioanalytical studies.

Introduction to Gefitinib and the Role of Deuteration

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, which is a key component of signaling pathways that regulate cell growth, proliferation, and survival.[1][2] By binding to the ATP-binding site of the EGFR tyrosine kinase domain, Gefitinib blocks the downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, thereby inhibiting tumor cell proliferation and inducing apoptosis.[1][2][3]

Deuterium-labeled compounds, such as this compound, are valuable tools in pharmaceutical research and development. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a molecule with a higher mass. This mass difference is readily detectable by mass spectrometry, making deuterated compounds ideal internal standards for quantitative bioanalytical assays.[4] The use of a deuterated internal standard can improve the accuracy, precision, and robustness of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying the parent drug in biological matrices.

This compound Supplier and Availability

A number of chemical and pharmaceutical suppliers offer this compound for research purposes. The availability, purity, and offered quantities can vary between suppliers. Below is a summary of some of the key suppliers and their product specifications.

| Supplier | Product Name(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |